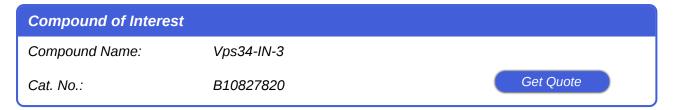


Application Notes and Protocols for In Vivo Delivery of Vps34 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 34 (Vps34) is the sole Class III phosphoinositide 3-kinase (PI3K) in mammals, playing a crucial role in intracellular vesicle trafficking events, most notably autophagy and endocytosis.[1][2][3] By catalyzing the formation of phosphatidylinositol 3-phosphate (PI(3)P), Vps34 facilitates the recruitment of effector proteins that initiate the formation of autophagosomes and mediate endosomal sorting.[1][2] Given its central role in these fundamental cellular processes, Vps34 has emerged as a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[4]

This document provides detailed application notes and protocols for the in vivo delivery of selective Vps34 inhibitors, focusing on compounds that have been characterized in preclinical studies. While the user inquired about "Vps34-IN-3," public scientific literature does not contain specific information on a compound with this exact name. Therefore, this guide will focus on well-documented, selective Vps34 inhibitors such as Vps34-IN-1, PIK-III, SAR405, and the orally bioavailable Compound 19. These notes are intended to provide researchers with the necessary information to design and execute in vivo experiments to probe the function of Vps34 and evaluate the therapeutic potential of its inhibition.

Vps34 Signaling Pathways



Vps34 functions within two major, mutually exclusive protein complexes that dictate its subcellular localization and function.[5]

- Complex I (Autophagy Initiation): Composed of Vps34, Vps15, Beclin-1, and ATG14L, this
 complex is recruited to the endoplasmic reticulum to initiate the formation of
 autophagosomes.[1]
- Complex II (Endosomal Trafficking): In this complex, ATG14L is replaced by UVRAG.
 Complex II is primarily involved in the maturation of endosomes and the fusion of autophagosomes with lysosomes.[5]

Inhibition of Vps34 kinase activity blocks the production of PI(3)P, thereby disrupting both of these essential cellular processes.[4]

Vps34 signaling in autophagy and endocytosis.

Quantitative Data for Selective Vps34 Inhibitors

The following tables summarize key quantitative data for several well-characterized selective Vps34 inhibitors. This information is critical for dose selection and experimental design.

Table 1: In Vitro Potency and Selectivity



Compound	Vps34 IC₅₀ (nM)	Selectivity Notes	Reference
Vps34-IN-1	~25	Highly selective over Class I and II PI3Ks and 340 other protein kinases.	[5]
PIK-III	Not specified, but potent	Robust inhibitor of autophagy and LC3 lipidation.	[1]
SAR405	1.2	Highly selective; not active up to 10 μM on Class I and II PI3Ks or mTOR.	[6][7]
Compound 19	15	Extraordinarily selective over >280 other kinases.	[2][8]

Table 2: Pharmacokinetic Parameters of Compound 19 in C57BL/6 Mice

PK Parameter	IV Administration (2 mg/kg)	Oral Administration (10 mg/kg)
AUC (nM·h)	2855	6725
Clearance (mL/min/kg)	30	-
Volume of Distribution (L/kg)	1.5	-
Half-life (h)	1.2	-
T _{max} (h)	-	0.7
C _{max} (nM)	-	2994
Oral Bioavailability (F%)	-	47
Data from Honda et al. (2015) [1]		



Experimental Protocols

The following protocols are generalized from published studies and should be adapted based on specific experimental needs and institutional guidelines.

Protocol 1: Oral Gavage Administration of Vps34 Inhibitors in Mice

This protocol is suitable for the oral delivery of Vps34 inhibitors, such as Compound 19, which has demonstrated good oral bioavailability.[1][9]

Materials:

- Vps34 inhibitor (e.g., Compound 19)
- Vehicle (e.g., 20% v/v Propylene Glycol (PG) in sterile water, or 0.5%
 Carboxymethylcellulose sodium (CMC-Na) in sterile water)[9][10]
- Sterile water or saline
- Gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip for adult mice)[11]
- Syringes (1 mL)
- Animal scale

Procedure:

- Animal Preparation: Acclimatize mice to handling and the experimental environment for at least one week prior to the study.
- Formulation Preparation:
 - Calculate the required amount of inhibitor based on the desired dose (e.g., 10-50 mg/kg)
 and the number and weight of the mice.[8][9]
 - Prepare the vehicle solution. For Compound 19, a 20% v/v PG solution has been used.[9]
 For other compounds, a suspension in 0.5% CMC-Na may be suitable.[10]



 If the inhibitor is not readily soluble, sonication may be required to create a uniform suspension.[9] Prepare the formulation fresh daily.

Dosing:

- Weigh each mouse to determine the precise volume of the formulation to administer. The maximum recommended dosing volume is 10 mL/kg.[11]
- Gently restrain the mouse, ensuring a secure grip that does not impede breathing.[12]
- Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[11]
- Insert the gavage needle gently into the mouth and advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance.[11]
- Slowly administer the calculated volume of the inhibitor formulation.
- Carefully withdraw the needle and return the mouse to its cage.
- Monitoring: Observe the animals for any signs of distress immediately after gavage and at regular intervals as dictated by the experimental design.[12]

Protocol 2: Intraperitoneal (IP) Injection of Vps34 Inhibitors in Mice

IP injection can be used for compounds with poor oral bioavailability or when rapid systemic exposure is desired.

Materials:

- Vps34 inhibitor
- Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)[4][10]
- Sterile syringes (1 mL) and needles (25-27 gauge)

Procedure:

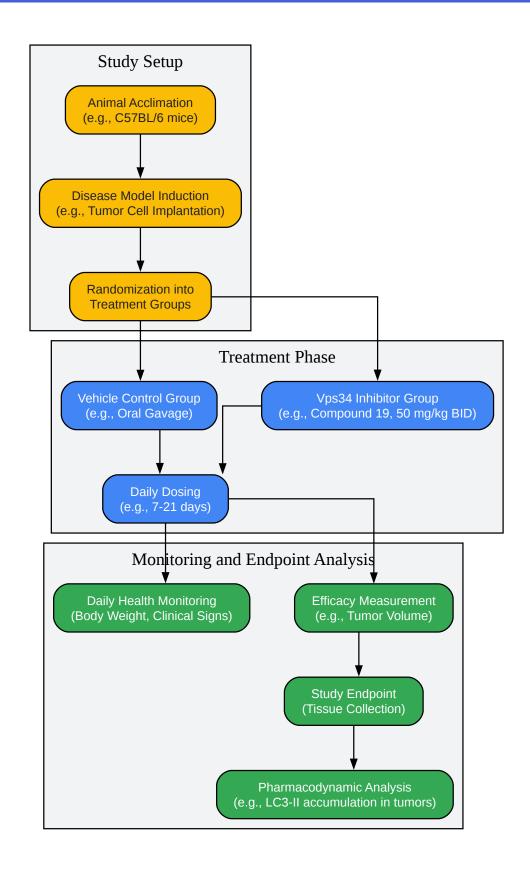


- Animal and Formulation Preparation: Follow steps 1 and 2 from the oral gavage protocol, adjusting the vehicle as needed for IP administration. A common vehicle for IP injection is a solution containing DMSO, PEG300, and Tween 80 to aid in solubility.[4]
- Dosing:
 - Weigh the mouse and calculate the required injection volume.
 - Restrain the mouse to expose the lower abdominal quadrants.
 - Insert the needle at a shallow angle into the lower right or left abdominal quadrant,
 avoiding the midline to prevent damage to the bladder or cecum.
 - Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
 - Slowly inject the formulation.
- Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for an in vivo efficacy study using a Vps34 inhibitor in a mouse model (e.g., a tumor xenograft model).





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Generalized workflow for an in vivo efficacy study.



Conclusion

The selective inhibition of Vps34 offers a promising avenue for therapeutic intervention in various diseases. The protocols and data presented in these application notes provide a foundation for researchers to conduct robust in vivo studies with compounds like Vps34-IN-1, PIK-III, SAR405, and Compound 19. Careful consideration of the inhibitor's pharmacokinetic properties, appropriate vehicle selection, and proper administration techniques are paramount for obtaining reliable and reproducible results. As with all in vivo research, all procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

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